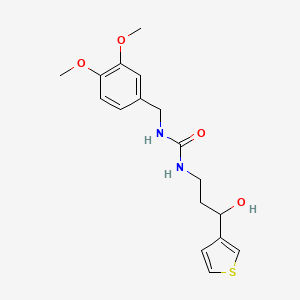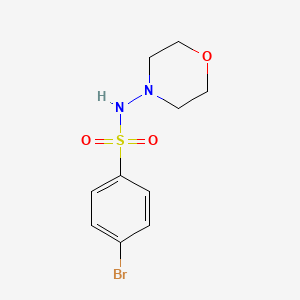
Chlorhydrate de 1-((3r,5r,7r)-adamantan-1-ylméthoxy)-3-(4-méthylpipéridin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound characterized by a unique molecular structure involving adamantane and piperidine moieties
Synthetic Routes and Reaction Conditions
The synthesis begins with the preparation of adamantan-1-ylmethanol as an intermediate.
This intermediate undergoes a reaction with an appropriate alkylating agent to form 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-propan-2-ol.
The propan-2-ol derivative is further functionalized through substitution reactions involving 4-methylpiperidine.
The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial methods for the large-scale production of this compound typically involve optimizing reaction conditions to maximize yield and purity, such as:
Temperature control and precise addition of reagents.
Use of catalysts to speed up the reaction process.
Purification techniques like crystallization and chromatography.
Types of Reactions
Oxidation: : The adamantan-1-ylmethoxy group can undergo oxidation to form various oxidized products.
Reduction: : The compound can undergo reduction reactions, particularly on the piperidine ring.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially on the piperidine ring and the adamantane moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, acyl groups, etc.
Major Products
The products depend on the reaction type and conditions but often include derivatives with functional groups added or removed from the parent compound.
Applications De Recherche Scientifique
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has various scientific research applications:
Biology: : Studied for its interaction with biological molecules and potential use in biomolecular research.
Medicine: : Investigated for potential therapeutic uses, such as acting on specific receptors or enzymes.
Industry: : Employed in the development of new materials and as a specialty chemical.
Mécanisme D'action
The mechanism involves interaction with molecular targets, potentially acting on:
Receptors: : Binding to specific receptors in biological systems.
Pathways: : Influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 1-adamantyl derivatives and other piperidine-based molecules, 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of the adamantane and piperidine moieties. This unique structure confers distinct physicochemical properties and biological activities, making it an interesting subject for further research.
List of Similar Compounds
1-Adamantylmethanol
4-Methylpiperidine derivatives
1-Adamantylamine
Conclusion
The compound 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride offers fascinating research potential due to its unique structure and diverse applications across multiple scientific disciplines. Its synthesis, reactivity, and distinct properties warrant further exploration in both academic and industrial settings.
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-15-2-4-21(5-3-15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBPGKDLLFLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)


![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)




![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)
![2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2411760.png)

![1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B2411762.png)

![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2411765.png)
